molecular formula C21H19ClFN3O3 B2780198 N-(5-CHLORO-2-METHOXYPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1359086-86-4

N-(5-CHLORO-2-METHOXYPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2780198
CAS No.: 1359086-86-4
M. Wt: 415.85
InChI Key: MQVGMBZWMVKUQK-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Amination: Introduction of the amino group to the quinoline ring.

    Halogenation: Incorporation of the chlorine and fluorine atoms.

    Methoxylation: Addition of the methoxy group.

    Morpholino Substitution: Attachment of the morpholino group to the methanone moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or amino groups.

    Reduction: Reduction reactions could target the quinoline ring or the methanone group.

    Substitution: Various substitution reactions can occur, especially involving the halogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound might be studied for similar activities.

Medicine

In medicine, the compound could be investigated as a potential therapeutic agent. Its interactions with biological targets could lead to the development of new drugs.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for N-(5-CHLORO-2-METHOXYPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE would depend on its specific biological activity. Generally, quinoline derivatives interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interference with genetic material.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug.

    Quinoline: The parent compound of many derivatives.

    Fluoroquinolones: A class of antibiotics.

Uniqueness

What sets N-(5-CHLORO-2-METHOXYPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE apart is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

[4-(5-chloro-2-methoxyanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O3/c1-28-19-5-2-13(22)10-18(19)25-20-15-11-14(23)3-4-17(15)24-12-16(20)21(27)26-6-8-29-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVGMBZWMVKUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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